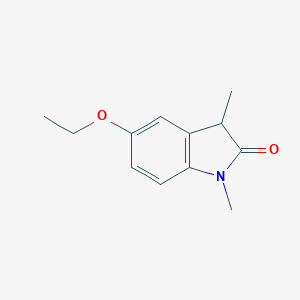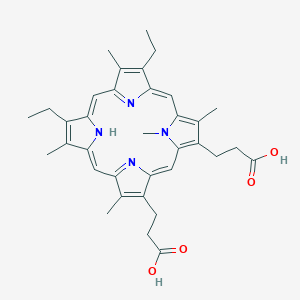
21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17,21-pentamethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17,21-pentamethyl- is a water-soluble, non-symmetric porphyrin with excellent optical properties and unparalleled selectivity for G-quadruplex DNA. G-quadruplexes are non-canonical DNA structures formed by guanine-rich sequences. They are implicated in genomic stability, longevity, and cancer .
Méthodes De Préparation
21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17,21-pentamethyl- can be synthesized via the methylation of mesoporphyrin IX. . Industrial production methods often involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17,21-pentamethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17,21-pentamethyl- has a wide range of scientific research applications, including:
Mécanisme D'action
21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17,21-pentamethyl- exerts its effects by selectively binding to G-quadruplex DNA. This binding induces a high fluorescence of 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17,21-pentamethyl-, which can be used to detect and study G-quadruplex structures . The molecular targets and pathways involved include the stabilization of G-quadruplex structures and the promotion of parallel G-quadruplex conformations .
Comparaison Avec Des Composés Similaires
21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17,21-pentamethyl- is unique in its high selectivity and fluorescence upon binding to G-quadruplex DNA. Similar compounds include:
Zinc Protoporphyrin IX: Another porphyrin compound used in similar applications but with different binding properties and fluorescence characteristics.
21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17,21-pentamethyl- stands out due to its exceptional optical properties and unparalleled selectivity for G-quadruplex DNA .
Propriétés
Numéro CAS |
130641-26-8 |
|---|---|
Formule moléculaire |
C35H40N4O4 |
Poids moléculaire |
580.7 g/mol |
Nom IUPAC |
3-[18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17,21-pentamethyl-23H-porphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C35H40N4O4/c1-8-22-18(3)26-14-27-20(5)24(10-12-34(40)41)31(38-27)17-33-25(11-13-35(42)43)21(6)32(39(33)7)16-30-23(9-2)19(4)28(37-30)15-29(22)36-26/h14-17,36H,8-13H2,1-7H3,(H,40,41)(H,42,43) |
Clé InChI |
CDCQNAISRYFNPX-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4C)C=C5C(=C(C(=N5)C=C1N2)C)CC)C)CCC(=O)O)C(=C3C)CCC(=O)O)C |
SMILES canonique |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4C)C=C5C(=C(C(=N5)C=C1N2)C)CC)C)CCC(=O)O)C(=C3C)CCC(=O)O)C |
Synonymes |
N-methylmesoporphyrin N-methylmesoporphyrin IX |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




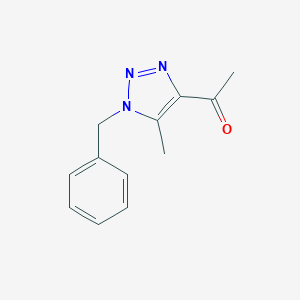
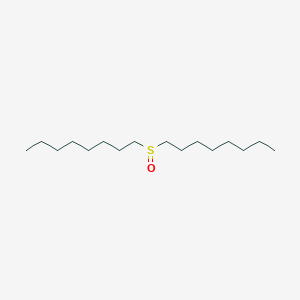

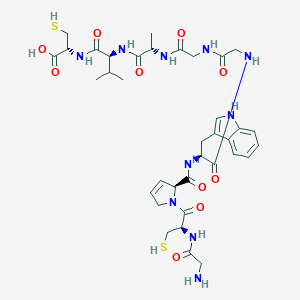
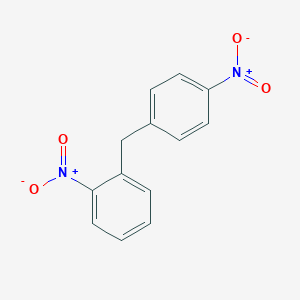
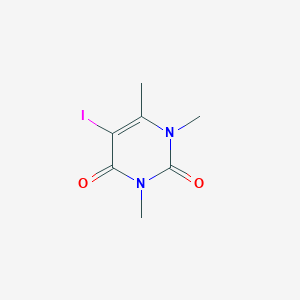
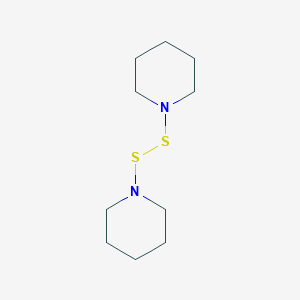
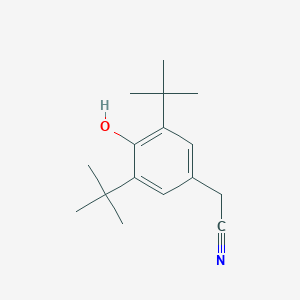
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester](/img/structure/B156537.png)
![2-[(p-Nitrophenyl)azo]acetoacetanilide](/img/structure/B156538.png)
![3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B156540.png)
